
Excoecarioside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Excoecarioside B, also known as this compound, is a useful research compound. Its molecular formula is C19H28O8 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for the structural elucidation of Excoecarioside B?
this compound’s structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, HSQC, HMBC), high-resolution mass spectrometry (HR-ESI-MS), and 2D correlation experiments. For example, HMBC correlations can confirm glycosidic linkages and methyl group placements, as demonstrated in studies of structurally related compounds like Excoecarioside A . Researchers should cross-validate spectral data with computational tools (e.g., molecular modeling) and compare results to existing databases to minimize misassignments.
Q. How can researchers isolate this compound from plant sources while minimizing co-elution with structurally similar compounds?
Isolation protocols often combine chromatographic techniques:
- Step 1 : Use medium-pressure liquid chromatography (MPLC) with a C18 reversed-phase column and gradient elution (e.g., H2O:MeOH).
- Step 2 : Apply preparative HPLC with a polar-embedded stationary phase to resolve isomers.
- Step 3 : Validate purity via TLC (multiple solvent systems) and LC-MS . Co-elution challenges may require adjusting mobile phase pH or incorporating ion-pair reagents.
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Prioritize assays aligned with hypothesized mechanisms (e.g., cytotoxicity, anti-inflammatory, or antioxidant activity):
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Anti-inflammatory : LPS-induced NO production in macrophages. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved across studies?
Contradictions in bioavailability or metabolite profiles often arise from methodological variability. To address this:
- Standardize protocols : Use identical animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous).
- Analytical harmonization : Employ UPLC-QTOF-MS for metabolite identification and validate assays using certified reference materials.
- Meta-analysis : Apply PRISMA guidelines to systematically evaluate heterogeneity in existing studies .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in neurodegenerative models?
A multi-omics approach is recommended:
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated neuronal cells.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Functional validation : CRISPR/Cas9 knockout of candidate targets (e.g., BACE1 in Alzheimer’s models). Ensure blinding and randomization to reduce bias, and use sham controls .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies may stem from poor bioavailability or off-target effects. Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and blood-brain barrier penetration.
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., glycosylation sites) to enhance stability.
- Dose-response modeling : Use Hill equation fittings to compare potency across models .
Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s therapeutic potential?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework :
- Population : Specific cell lines or animal models (e.g., diabetic nephropathy in db/db mice).
- Intervention : this compound dosage and administration route.
- Comparison : Standard therapeutics (e.g., metformin for diabetes).
- Outcome : Quantifiable endpoints (e.g., reduced serum creatinine levels) .
Q. Methodological Considerations
Q. How can researchers ensure reproducibility when replicating this compound synthesis or extraction protocols?
Adhere to the ARRIVE guidelines for experimental reporting:
- Document solvent grades, equipment calibration dates, and environmental conditions (e.g., humidity during lyophilization).
- Share raw data (NMR spectra, chromatograms) in supplementary materials.
- Use third-party compound validation services to confirm identity .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple treatment groups.
- Error analysis : Calculate propagated uncertainties from instrument precision limits (e.g., ±0.01 mg for balances) .
Q. How should researchers critically evaluate the limitations of this compound studies during peer review?
Scrutinize:
Propriétés
Formule moléculaire |
C19H28O8 |
---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(2S,5S)-2,6,6-trimethyl-10-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-1-oxaspiro[4.5]deca-3,9-dien-8-one |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-19(27-10)11(6-12(21)7-18(19,2)3)9-25-17-16(24)15(23)14(22)13(8-20)26-17/h4-6,10,13-17,20,22-24H,7-9H2,1-3H3/t10-,13+,14+,15-,16+,17+,19+/m0/s1 |
Clé InChI |
DDMIPYQLIZVPJH-SGRKQYAJSA-N |
SMILES isomérique |
C[C@H]1C=C[C@@]2(O1)C(=CC(=O)CC2(C)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CC1C=CC2(O1)C(=CC(=O)CC2(C)C)COC3C(C(C(C(O3)CO)O)O)O |
Synonymes |
excoecarioside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.